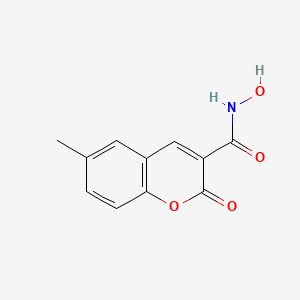![molecular formula C10H15N7S B14146873 N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine CAS No. 88723-93-7](/img/structure/B14146873.png)
N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of imidazole and thiazole rings, which are known for their biological and chemical significance. The presence of a guanidine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a one-pot microwave-assisted method involving aldehydes, benzil, and ammonium acetate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling of Imidazole and Thiazole Rings: The imidazole and thiazole rings are then coupled using a suitable linker, often involving a condensation reaction.
Introduction of the Guanidine Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and guanidine groups, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of Schiff bases and other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified imidazole and thiazole derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of scientific research applications, including:
Biology: Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can bind to specific enzymes or receptors, modulating their activity by either inhibiting or activating them. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can be compared with other similar compounds, such as:
(2RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide: This compound shares the propylamino group but differs in its overall structure and functional groups.
(RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride: Similar to the previous compound, this one also contains the propylamino group but has different chemical properties due to the presence of a hydrochloride group.
The uniqueness of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine lies in its combination of imidazole, thiazole, and guanidine groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
88723-93-7 |
|---|---|
Molekularformel |
C10H15N7S |
Molekulargewicht |
265.34 g/mol |
IUPAC-Name |
2-[4-[2-(propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H15N7S/c1-2-3-13-9-14-4-6(15-9)7-5-18-10(16-7)17-8(11)12/h4-5H,2-3H2,1H3,(H2,13,14,15)(H4,11,12,16,17) |
InChI-Schlüssel |
ANYIJUZLUVAMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
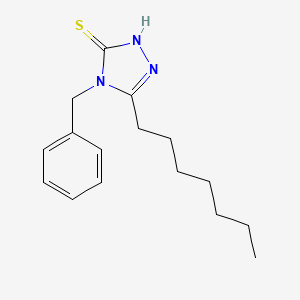
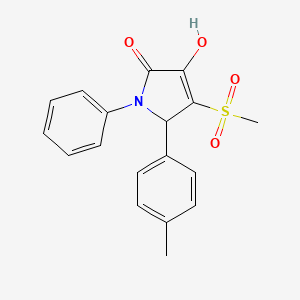

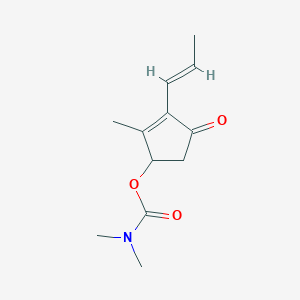
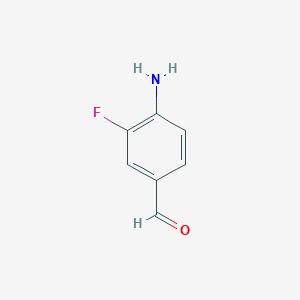
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
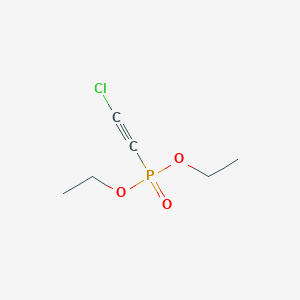

![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
